![molecular formula C8H13NO4 B1416258 (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid CAS No. 1807885-24-0](/img/structure/B1416258.png)
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
Overview
Description
“(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is 1S/C8H13NO4/c1-5(10)9-4-6(13-2)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is an oil at room temperature .Scientific Research Applications
1. Epimerization and Stereochemical Studies
Nagasawa, Goon, and Shirota (1981) investigated the epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids. Their research highlighted the stability and stereochemical transformations in neutral, protic solvents, contributing to the understanding of chiral integrity in such compounds (Nagasawa, Goon, & Shirota, 1981).
2. Analytical Method Development
Xiang and Sluggett (2010) developed and validated a Gas Chromatography (GC) method for determining the enantiomeric purity of a proline derivative closely related to (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. Their work is significant for ensuring the chiral purity in pharmaceutical and synthetic chemistry applications (Xiang & Sluggett, 2010).
3. Synthesis and Characterization of Diastereomers
Györgydeák et al. (1990) focused on the synthesis and characterization of diastereomeric thiazolidinecarboxylic acids. Their work contributes to the understanding of the stereochemical aspects of these compounds, which is crucial for their application in various fields of chemistry (Györgydeák, Kajtár, Kajtár, & Kajtár-Peredy, 1990).
4. Enzymatic Synthesis in Pharmacology
Vorona et al. (2009) explored the enzymatic synthesis of amoxicilloic acids, highlighting the importance of enzymatic methods in pharmaceutical synthesis. This research enhances the understanding of the synthesis of semi-synthetic penicillins, a key aspect of antibiotic production (Vorona, Veinberg, Liepinsh, Kažoka, Andrejeva, & Lukevics, 2009).
Safety and Hazards
properties
IUPAC Name |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-4-6(13-2)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWTBLPEFDQOU-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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